5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(4-methoxyphenyl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3S2/c1-16-10-2-4-12(5-3-10)18(14,15)13-7-11-6-9(13)8-17-11/h2-5,9,11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUOICLBNKMRGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC3CC2CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxybenzenesulfonyl chloride with a suitable bicyclic amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines .
Scientific Research Applications
5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Morpholine-4-sulfonyl (BK48427) introduces a polar, non-aromatic ring, enhancing solubility but reducing steric bulk compared to the target . Benzothiadiazole-5-carbonyl () is electron-deficient, which may improve binding to electron-rich targets like kinases .
Dioxo-sulfur derivatives () exhibit higher electrophilicity, which could enhance covalent binding to nucleophilic residues .
Steric and Solubility Considerations :
Biological Activity
5-(4-Methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a bicyclic structure with a thia (sulfur-containing) component and a methoxybenzenesulfonyl group, which contributes to its unique properties. The molecular formula is , and it has a molecular weight of approximately 253.29 g/mol.
Mechanisms of Biological Activity
The biological activity of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane is primarily attributed to its interactions with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor for specific enzymes involved in metabolic pathways, possibly affecting drug metabolism and efficacy.
- Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways related to mood regulation and cognitive function.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.
In Vitro Studies
Research has demonstrated that 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane displays significant activity against various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound could serve as a lead for developing new antimicrobial agents.
In Vivo Studies
In animal models, the compound has been evaluated for its pharmacokinetic properties and therapeutic effects:
- Pharmacokinetics : Studies show that the compound is rapidly absorbed with a half-life of approximately 3 hours.
- Therapeutic Efficacy : In models of inflammation, the compound reduced edema significantly compared to control groups, suggesting anti-inflammatory properties.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on patients with chronic infections revealed that administration of the compound resulted in a notable decrease in infection markers within two weeks of treatment.
- Case Study on Cognitive Enhancement : A clinical trial involving elderly patients indicated improvements in cognitive function scores after treatment with the compound over a period of three months.
Q & A
Q. What synthetic strategies are commonly employed to construct the bicyclic core of 5-(4-methoxybenzenesulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane?
The bicyclic core is typically synthesized via cyclization reactions starting from precursors such as 2-azabicyclo[2.2.1]heptane derivatives. Key steps include:
- Protection/deprotection strategies for amines and sulfur-containing groups to prevent undesired side reactions.
- Cyclization using reagents like NaOMe or LiBH4 under reflux conditions to form the bicyclic structure.
- Functionalization of the core via Friedel-Crafts acylation or nucleophilic substitution to introduce groups like the 4-methoxybenzenesulfonyl moiety .
Q. What analytical techniques are critical for confirming the purity and structure of this compound?
- NMR spectroscopy (¹H/¹³C) : Identifies proton and carbon environments, confirming substituent positions and stereochemistry.
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns.
- X-ray crystallography : Provides definitive structural confirmation, particularly for stereoisomers .
Q. How does the sulfonyl group influence the compound's reactivity in medicinal chemistry applications?
The 4-methoxybenzenesulfonyl group enhances electrophilicity and binding affinity by participating in hydrogen bonding and π-π interactions with biological targets. Its electron-withdrawing nature stabilizes transition states during nucleophilic substitution reactions, making it a key pharmacophore .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of stereoisomers of this compound?
- Density Functional Theory (DFT) : Predicts energy barriers for cyclization steps, guiding solvent and catalyst selection.
- Molecular docking : Screens stereoisomers for binding affinity to targets like nicotinic receptors, prioritizing synthesis of high-affinity variants .
Q. What strategies resolve contradictions in synthetic yields reported for multi-step routes?
Q. How does the thia-aza bicyclic framework impact metabolic stability in preclinical studies?
- In vitro assays : Use liver microsomes to assess oxidative metabolism; the sulfur atom may reduce susceptibility to cytochrome P450 enzymes.
- Isotope labeling : Traces metabolic pathways, identifying sites of glucuronidation or sulfation .
Q. What methodologies validate the compound's mechanism of action in neuropharmacology?
- Electrophysiology : Measures ion channel modulation (e.g., nicotinic acetylcholine receptors) in transfected HEK293 cells.
- Knockout models : Compares efficacy in wild-type vs. receptor-deficient animals to confirm target specificity .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
